molecular formula C10H10F4O B7991749 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol

2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol

Katalognummer: B7991749
Molekulargewicht: 222.18 g/mol
InChI-Schlüssel: CGGRMMUWCATZRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol is a tertiary alcohol featuring a phenyl ring substituted with both fluorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The compound’s structure combines electron-withdrawing substituents (fluoro and trifluoromethyl) with a propanol backbone, which may enhance its lipophilicity and influence hydrogen-bonding interactions.

Eigenschaften

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O/c1-9(2,15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGRMMUWCATZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Aryl Grignard Reagent

The cornerstone of this approach involves generating a Grignard reagent from 3-bromo-5-fluorobenzotrifluoride ([130723-13-6] ), a commercially available precursor. In a representative procedure, magnesium turnings and a catalytic amount of iodine are combined with tetrahydrofuran (THF) under nitrogen purge. A solution of [130723-13-6] in THF is added dropwise, initiating exothermic Grignard formation at 45°C. The reaction is maintained under reflux until magnesium consumption is complete, yielding 3-fluoro-5-trifluoromethylphenyl magnesium bromide (Ar-MgBr ).

Nucleophilic Addition to Acetone

The Grignard reagent is subsequently reacted with acetone to form the tertiary alcohol. In anhydrous THF at -78°C, Ar-MgBr is transferred via cannula to a solution of acetone, facilitating nucleophilic attack on the carbonyl carbon. After warming to room temperature, acidic work-up with aqueous HCl liberates the alcohol product. Purification via ethyl acetate extraction and vacuum distillation yields 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol.

Key Data:

  • Yield : 57% (analogous to Example 216 in)

  • Conditions : THF, -78°C to RT, 24 hours

  • Purification : Silica gel chromatography (ethyl acetate eluent)

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Propanol Derivatives

While direct coupling of propanol-containing boronic esters is limited by stability concerns, an indirect strategy employs 3-fluoro-5-trifluoromethylphenylboronic acid as a coupling partner. This boronic acid is synthesized from [130723-13-6] via Grignard reaction with trimethyl borate at -78°C. Subsequent coupling with 2-bromopropan-2-ol under palladium catalysis (e.g., Pd(PPh₃)₄) in THF/Na₂CO₃ at 80°C achieves C-C bond formation.

Key Data:

  • Catalyst : Pd(PPh₃)₄ (3 mol%)

  • Yield : 7% (low yield attributed to steric hindrance, as in Example 174)

  • Purification : Reverse-phase HPLC (methanol/water)

Reductive Amination and Subsequent Hydrolysis

Key Data:

  • Reduction Agent : NaBH₄ in methanol

  • Work-Up : Ethyl acetate extraction, MgSO₄ drying

Comparative Analysis of Synthetic Routes

MethodYieldKey AdvantagesLimitations
Grignard Addition57%High efficiency, minimal purificationSensitivity to moisture/oxygen
Suzuki Coupling7%Modular boronic acid useLow yield due to steric hindrance
Reductive AminationN/ALeverages stable intermediatesMulti-step, lower atom economy

Challenges in Purification and Scale-Up

The electron-withdrawing trifluoromethyl and fluorine substituents enhance the compound’s lipophilicity, complicating crystallization. Patent methods emphasize iterative solvent exchanges (e.g., toluene/ethyl acetate) to precipitate impurities, followed by vacuum distillation. On-scale production faces hurdles in maintaining low temperatures during Grignard formation and minimizing byproducts from competing side reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Key findings include:

  • Cystic Fibrosis Treatment : Research indicates that compounds with similar structures can enhance CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) function, suggesting potential applications in treating cystic fibrosis by improving chloride ion transport in epithelial cells .
  • Antidepressant Effects : The trifluoromethyl group has been linked to increased potency in inhibiting serotonin uptake, which is crucial for developing antidepressants .

Drug Design

The incorporation of the trifluoromethyl group into drug candidates has been shown to improve their efficacy and selectivity. For example:

  • Selective CNS Agents : Compounds containing the trifluoromethyl moiety have been designed to penetrate the central nervous system effectively, enhancing their therapeutic profiles for neurological disorders .
  • Anti-inflammatory Drugs : The compound's structure may contribute to anti-inflammatory effects, potentially making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Cystic Fibrosis Research

A study explored the structure-activity relationship (SAR) of compounds similar to 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol. The research identified several analogs that significantly increased CFTR activity in F508del-CFTR cells, demonstrating the potential for developing new therapies for cystic fibrosis .

Antidepressant Development

In another study, researchers synthesized various derivatives of trifluoromethyl-containing compounds, assessing their effects on serotonin transporters. The findings indicated that modifications to the phenyl ring could enhance binding affinity and selectivity, paving the way for novel antidepressants .

Wirkmechanismus

The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Phenyl-2-propanol

  • Structure : Lacks fluorine and trifluoromethyl substituents on the phenyl ring.
  • Physical Properties : Boiling point (202°C), melting point (32–34°C), density (0.973 g/cm³) .
  • Key Differences: The absence of electron-withdrawing groups in 2-phenyl-2-propanol reduces its lipophilicity and acidity compared to the target compound. The trifluoromethyl and fluoro groups in the latter likely increase metabolic stability and binding affinity in biological systems .

N′-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl Cyanide (Compound 26)

  • Structure: Shares the 3-fluoro-5-(trifluoromethyl)phenyl substituent but replaces the propanol group with a hydrazonoyl cyanide moiety.
  • Biological Relevance: Demonstrated in structure–activity relationship (SAR) studies for enzyme inhibition. The cyanide and carbonyl groups may enhance electrophilic reactivity, unlike the propanol’s hydrogen-bonding capability .
  • Spectral Data : $^{1}\text{H NMR}$ (DMSO-$d_6$): δ 7.76 (s, 1H), 7.91 (s, 2H); HRMS (ESI): m/z 433.1098 (M + H)+ .

Methyl 2-[3-Fluoro-5-(trifluoromethyl)thiophen-2-yl]-2-methylpropanoate (3a)

  • Structure : Replaces the phenyl ring with a thiophene and substitutes the alcohol with an ester.
  • Synthesis: Prepared via methylation of a propanoic acid precursor using iodomethane and K$2$CO$3$ in DMF .
  • Functional Impact : The ester group may act as a prodrug, whereas the alcohol in the target compound could directly engage in hydrogen bonding. The thiophene ring’s electron-rich nature contrasts with the phenyl ring’s electronic profile .

Research Findings and Implications

  • SAR Insights: The 3-fluoro-5-(trifluoromethyl)phenyl motif is critical for activity across diverse scaffolds (e.g., hydrazonoyl cyanides, esters). Its meta-substitution pattern balances steric and electronic effects .
  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, making the target compound a candidate for prolonged action compared to non-fluorinated analogues .
  • Contradictions : Thiophene-containing analogues () show altered electronic properties compared to phenyl derivatives, suggesting context-dependent optimization for specific targets .

Biologische Aktivität

The compound 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl (-CF₃) group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective in their biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Structure-Activity Relationship (SAR)

The structure of this compound features a trifluoromethyl-substituted phenyl ring, which significantly influences its biological properties. The presence of the -CF₃ group has been shown to improve lipophilicity and metabolic stability, which are crucial for drug efficacy.

Table 1: Key Structural Features and Their Biological Implications

FeatureDescriptionBiological Implication
Trifluoromethyl GroupEnhances lipophilicity and metabolic stabilityIncreased potency against various pathogens
Fluoro GroupModifies electronic properties of the moleculePotentially alters receptor binding
Alcohol Functional GroupProvides hydrogen bonding capabilitiesMay enhance solubility and bioavailability

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, a related compound with a similar structure showed notable activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

Case Study: Antimicrobial Evaluation

A study evaluated several trifluoromethyl-substituted phenolic compounds, including derivatives of this compound. The results indicated:

  • MIC against MRSA : 0.5 µg/mL
  • MIC against E. coli : 1 µg/mL
  • Selectivity Index : High selectivity towards bacterial cells over human cells

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-Inflammatory Potential

The anti-inflammatory activity of fluorinated compounds is another area of interest. The compound's ability to modulate inflammatory pathways was assessed through in vitro studies measuring its effect on NF-κB signaling.

Table 2: In Vitro Anti-Inflammatory Activity

CompoundIC₅₀ (µM)Mechanism of Action
This compound15Inhibition of NF-κB translocation
Control Compound (Non-fluorinated)>50No significant effect

The results indicated that the fluorinated compound significantly inhibited NF-κB activation compared to non-fluorinated controls, suggesting its potential as an anti-inflammatory agent .

Therapeutic Applications

Given its antimicrobial and anti-inflammatory properties, this compound may have applications in treating infections and inflammatory diseases. Its unique chemical structure allows it to interact with biological targets more effectively than non-fluorinated analogs.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
  • Formulation Development : Investigating optimal delivery methods for enhanced bioavailability.

Q & A

Q. What are the optimal synthetic routes for 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol, and how can yields be improved?

  • Methodological Answer : The synthesis of fluorinated propanols typically involves Friedel-Crafts alkylation or nucleophilic substitution. For example, a Grignard reagent (e.g., CF₃-substituted aryl magnesium bromide) can react with acetone, followed by acid quenching to form the tertiary alcohol . To improve yields:
  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Optimize stoichiometry (e.g., 1.2:1 molar ratio of aryl halide to ketone).
    Key Data :
ParameterOptimal ValueSource
Reaction Temperature−10°C to 0°C (Grignard)
CatalystBF₃·Et₂O (for cyclization)

Q. How can the purity of this compound be verified, and what analytical techniques are recommended?

  • Methodological Answer : Use GC-MS (for volatile impurities) and HPLC-UV/ELSD (for non-volatile residues). Compare retention times with reference standards. For structural confirmation:
  • ¹⁹F NMR : Expect a singlet for the CF₃ group (δ −60 to −65 ppm) and a doublet for the aromatic fluorine (δ −110 to −115 ppm) .
  • IR Spectroscopy : Confirm OH stretch (~3400 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Fluorinated alcohols are prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber glass vials. Stability tests indicate:
ConditionDegradation (%)TimeframeSource
Ambient light, 25°C15%30 days
Dark, 4°C<2%60 days

Q. How does the compound’s solubility profile affect its use in biological assays?

  • Methodological Answer : The compound is hydrophobic (logP ~3.5) due to the CF₃ and aryl groups. For in vitro assays:
  • Use DMSO as a primary solvent (solubility >50 mg/mL) .
  • Dilute in PBS or cell media with ≤0.1% DMSO to avoid cytotoxicity.

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data in fluorinated alcohol synthesis?

  • Methodological Answer : Discrepancies arise from steric hindrance at the tertiary carbon and electronic effects of the CF₃ group. For example:
  • Electron-withdrawing CF₃ slows nucleophilic addition but stabilizes carbocation intermediates .
  • Steric shielding reduces yields in bulky substrates; computational modeling (DFT) can predict transition-state energies .

Q. How can computational chemistry guide the design of derivatives with enhanced activity?

  • Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins. Use QSAR models to correlate substituent effects (e.g., fluorine position) with bioactivity. Example workflow:

Generate 3D conformers (RDKit).

Calculate electrostatic potential maps (Gaussian 16).

Validate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in NMR spectral assignments for fluorinated analogs?

  • Methodological Answer : Overlapping signals in ¹H/¹⁹F NMR can be resolved via:
  • COSY/NOESY : Identify coupling between aromatic protons and CF₃.
  • Variable-temperature NMR : Reduce signal broadening caused by slow rotation of the CF₃ group .

Q. How can enantiomers of this chiral alcohol be separated, and what chiral stationary phases are effective?

  • Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC). Mobile phase: Hexane/isopropanol (90:10) with 0.1% TFA.
ColumnResolution (Rₛ)Source
Chiralpak IC1.8
Lux Cellulose-31.5

Q. What metabolic pathways are predicted for this compound in in vitro hepatocyte models?

  • Methodological Answer : Phase I metabolism likely involves oxidation of the hydroxyl group to a ketone (CYP450 3A4/2D6). Phase II conjugation (glucuronidation) is less probable due to steric hindrance. Validate via:
  • LC-HRMS : Monitor m/z shifts (+16 for oxidation).
  • CYP inhibition assays : Use recombinant enzymes .

Q. How do steric and electronic effects influence spectroscopic contradictions in fluorinated analogs?

  • Methodological Answer :
    The CF₃ group causes deshielding in ¹³C NMR (C-aryl δ ~125 ppm) and splits ¹⁹F signals. For example:
  • Ortho-F vs. para-CF₃ : Differential ring distortion alters chemical shifts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.